REACTION_CXSMILES
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[CH2:1]([O:3][C:4](=[O:15])[CH:5]=[CH:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]#[N:14])=[CH:9][CH:8]=1)[CH3:2].C(N(CC)CC)C.C(O)=O>C(OCC)(=O)C.[Pd]>[CH2:1]([O:3][C:4](=[O:15])[CH2:5][CH2:6][C:7]1[CH:8]=[CH:9][C:10]([C:13]#[N:14])=[CH:11][CH:12]=1)[CH3:2]
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Name
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|
Quantity
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50.3 g
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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57.2 g
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Type
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reactant
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Smiles
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C(=O)O
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Name
|
|
Quantity
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50 g
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Type
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reactant
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Smiles
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C(C)OC(C=CC1=CC=C(C=C1)C#N)=O
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Name
|
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Quantity
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500 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Name
|
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Quantity
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5 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed overnight under a nitrogen atmosphere
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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After the completion of the reaction (monitored by TLC)
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Type
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FILTRATION
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Details
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the mixture was filtered
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Type
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WASH
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Details
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the filtrate then washed with water, 5% NaHCO3 solution and brine
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Type
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DRY_WITH_MATERIAL
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Details
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before being dried over sodium sulfate
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Type
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CUSTOM
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Details
|
Solvent evaporation under reduced pressure
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Name
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|
Type
|
product
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Smiles
|
C(C)OC(CCC1=CC=C(C=C1)C#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.4% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |